molecular formula C7H6INO B1507341 4-Amino-2-iodobenzaldehyde CAS No. 861528-72-5

4-Amino-2-iodobenzaldehyde

Cat. No. B1507341
M. Wt: 247.03 g/mol
InChI Key: WXCCXEXBSOGFNL-UHFFFAOYSA-N
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Description

4-Amino-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H6INO . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of compounds related to 4-Amino-2-iodobenzaldehyde has been reported in the literature. For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-iodobenzaldehyde can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 247.03 . Further structural analysis can be performed using techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

4-Amino-2-iodobenzaldehyde can participate in various chemical reactions. For example, it can be involved in the synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide . More detailed information about its reactivity can be found in specific scientific literature.


Physical And Chemical Properties Analysis

4-Amino-2-iodobenzaldehyde is a chemical compound with specific physical and chemical properties. It has a molecular weight of 247.03 . More detailed information about its physical and chemical properties can be found in chemical databases and scientific literature .

properties

IUPAC Name

4-amino-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCCXEXBSOGFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733779
Record name 4-Amino-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-iodobenzaldehyde

CAS RN

861528-72-5
Record name 4-Amino-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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